molecular formula C7H6BClO4 B1255806 4-Carboxy-2-chlorophenylboronic acid CAS No. 851335-09-6

4-Carboxy-2-chlorophenylboronic acid

Cat. No. B1255806
M. Wt: 200.38 g/mol
InChI Key: FYDHSNLXZRGWFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of boronic acid derivatives, including 4-Carboxy-2-chlorophenylboronic acid, often involves organoborane chemistry. A practical synthesis method reported by Tao et al. (2002) involves the transformation of 2-tolylboronic acid with aqueous potassium permanganate under mild conditions, demonstrating the versatility and efficiency of boronic acid derivatization for creating complex boronic compounds (Tao, Goel, Singh, & Boykin, 2002).

Molecular Structure Analysis

The solid-state structures of 4-carboxyphenylboronic acids and their hydrates have been extensively studied, revealing the intricacies of their molecular arrangements. SeethaLekshmi and Pedireddi (2007) observed various crystallization forms, highlighting the conformational flexibility and heteromeric or homomeric interactions depending on the hydration state, which significantly influences the molecular geometry and potential applications of these compounds (SeethaLekshmi & Pedireddi, 2007).

Chemical Reactions and Properties

The reactivity of 4-Carboxy-2-chlorophenylboronic acid is characterized by its ability to participate in various chemical transformations, including Suzuki coupling reactions, which are facilitated by the boronic acid moiety. The study by Wang, Lu, and Ishihara (2018) demonstrates the catalytic prowess of phenylboronic acids in dehydrative amidation between carboxylic acids and amines, underscoring the compound's utility in synthesizing complex organic molecules (Wang, Lu, & Ishihara, 2018).

Physical Properties Analysis

The physical properties of 4-Carboxy-2-chlorophenylboronic acid, including its solid-state structure and hydration states, are crucial for its application in material science and synthesis. The work by Shimpi, Seethalekshmi, and Pedireddi (2007) on the crystal structures of related boronic acids provides insight into the physical characteristics that influence the compound's stability, crystallizability, and interaction with other molecules (Shimpi, Seethalekshmi, & Pedireddi, 2007).

Chemical Properties Analysis

The chemical properties of 4-Carboxy-2-chlorophenylboronic acid, such as its reactivity with amines and carboxylic acids, its role in catalysis, and its interaction with metals and other organic molecules, are foundational to its utility in synthetic chemistry. The cooperative catalysis by arylboronic acids and DMAPO, as shown by Ishihara and Lu (2016), exemplifies the compound's chemical versatility and its potential for innovative catalytic applications (Ishihara & Lu, 2016).

Scientific Research Applications

  • Condensation Reactions with Stabilizer Chains at the Surface of Polystyrene Latex

    • Application: This compound is used in condensation reactions with stabilizer chains at the surface of polystyrene latex .
  • Suzuki Coupling Reactions

    • Application: 4-Carboxy-2-chlorophenylboronic acid is used in Suzuki coupling reactions , a type of palladium-catalyzed cross coupling reaction.
  • Esterification

    • Application: This compound can be used in esterification reactions .
  • Derivatization of Polyvinylamine

    • Application: 4-Carboxy-2-chlorophenylboronic acid can be used for the derivatization of polyvinylamine .
  • Synthesis of Biologically Active Compounds

    • Application: This compound can be used in the synthesis of biologically active compounds .
  • Preparation of Boronic Acid Derivatives

    • Application: 4-Carboxy-2-chlorophenylboronic acid can be used in the preparation of boronic acid derivatives .
  • Synthesis of Isotopically Labeled Mercury

    • Application: This compound can be used in the synthesis of isotopically labeled mercury .
  • Functionalization of Poly-SiNW for Detection of Dopamine

    • Application: 4-Carboxy-2-chlorophenylboronic acid can be used for the functionalization of poly-SiNW for detection of dopamine .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-borono-3-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDHSNLXZRGWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)O)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590366
Record name 4-Borono-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Carboxy-2-chlorophenylboronic acid

CAS RN

851335-09-6
Record name 4-Borono-3-chlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851335-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Borono-3-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Carboxy-2-chlorophenylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Carboxy-2-chlorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-Carboxy-2-chlorophenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-Carboxy-2-chlorophenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-Carboxy-2-chlorophenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-Carboxy-2-chlorophenylboronic acid
Reactant of Route 6
4-Carboxy-2-chlorophenylboronic acid

Citations

For This Compound
1
Citations
P Zheng, J Zhang, H Ma, X Yuan, P Chen… - Bioorganic & Medicinal …, 2019 - Elsevier
… A mixture of 5e (1.00 g, 3.73 mmol), 4-carboxy-2-chlorophenylboronic acid (0.90 g, 4.48 mmol), Pd (PPh 3 ) 4 (0.22 g, 0.19 mmol) and K 2 CO 3 (1.03 g, 7.46 mmol) in Toluene /…
Number of citations: 7 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.